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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

Cat. No.: B1219004 Get Quote

An In-depth Technical Guide to (R)-1-Phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on (R)-1-Phenylpropan-1-amine, a

valuable chiral amine intermediate in the synthesis of pharmaceutical compounds. It details the

molecule's physicochemical properties, spectroscopic characteristics, synthesis methodologies,

and applications in drug development.

Physicochemical Properties
(R)-1-Phenylpropan-1-amine, also known as (R)-(-)-α-Ethylbenzylamine, is a primary amino

compound.[1][2] Its core structure consists of a propan-1-amine with a phenyl group attached

to the first carbon, which is a chiral center.[1][2] The quantitative properties of this compound

are summarized below.
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Property Value Reference

Molecular Formula C₉H₁₃N [3][4]

Molecular Weight 135.21 g/mol [3][4][5]

Boiling Point 203.9 - 204 °C (at 760 mmHg) [1][2][3]

Density 0.938 g/mL (at 25 °C) [2][3]

Refractive Index (n20/D) 1.519 [2][3]

Water Solubility 3.4 g/L (at 25 °C) [1]

pKa 9.34 ± 0.10 (Predicted) [1]

CAS Number 3082-64-2

Appearance Clear Liquid [4]

Spectroscopic Analysis
Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of

(R)-1-Phenylpropan-1-amine.

¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are

deshielded and generally appear in the range of 2.3-3.0 ppm.[6] The amine protons (-NH₂)

themselves can appear over a broad range (0.5-5.0 ppm) and the signal may be broad,

depending on concentration and solvent.[6] The addition of D₂O will cause the -NH₂ signal to

disappear due to proton-deuterium exchange, which is a useful method for peak assignment.[6]

The phenyl group protons will exhibit signals in the aromatic region (~7.2-7.4 ppm), while the

ethyl group will present as a quartet and a triplet.

¹³C NMR Spectroscopy
The carbon atom bonded to the nitrogen (C1) is expected to resonate in the 10-65 ppm range.

[6] Carbons of the phenyl ring will appear in the aromatic region (~125-145 ppm).

Infrared (IR) Spectroscopy
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As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching

absorption. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region,

corresponding to asymmetric and symmetric N-H stretching modes.[6] A C-N stretching

absorption is expected in the 1000-1250 cm⁻¹ range for aliphatic amines.[6]

Synthesis Methodologies
The enantioselective synthesis of (R)-1-Phenylpropan-1-amine is critical for its use in

producing enantiopure pharmaceuticals. Biocatalytic methods are often preferred for their high

selectivity and environmentally benign conditions.

Experimental Protocol: Transaminase-Mediated
Asymmetric Synthesis
This protocol describes the synthesis of (R)-1-Phenylpropan-1-amine from a prochiral ketone

using an (R)-selective transaminase ((R)-TA). Transaminases are enzymes that catalyze the

transfer of an amino group from an amine donor to a ketone acceptor.[7][8]

Materials:

Propiophenone (1-phenylpropan-1-one)

(R)-selective transaminase (e.g., ATA-025)[7]

Amine Donor (e.g., Isopropylamine or D-Alanine)

Pyridoxal 5'-phosphate (PLP) cofactor

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

Organic co-solvent (e.g., DMSO), if needed for substrate solubility

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM

potassium phosphate, pH 8.0) is prepared containing the PLP cofactor (1 mM).
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Enzyme Addition: The (R)-transaminase biocatalyst (e.g., as a whole-cell preparation or

purified enzyme) is added to the buffer solution. The amount is typically optimized based on

enzyme activity (e.g., 10% w/v loading).[7]

Reactant Addition: Propiophenone (substrate) and a suitable amine donor (in molar excess,

e.g., 3-5 equivalents) are added to the reaction mixture. The substrate loading is optimized

for maximum conversion (e.g., 50 g/L).[7]

Reaction Conditions: The mixture is incubated at an optimal temperature (e.g., 40-45 °C)

with gentle agitation to ensure homogeneity.[7]

Monitoring: The reaction progress is monitored by periodically taking samples and analyzing

them using HPLC or GC to determine the conversion of the ketone and the enantiomeric

excess (ee) of the amine product.

Work-up and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH)

to deprotonate the product amine. The (R)-1-Phenylpropan-1-amine is then extracted using

an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic

layers are dried and the solvent is removed under reduced pressure to yield the crude

product, which can be further purified by distillation or chromatography.
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Biocatalytic synthesis of (R)-1-Phenylpropan-1-amine.

Applications in Drug Development
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Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40%

of active pharmaceutical ingredients containing a chiral amine moiety.[8] (R)-1-Phenylpropan-
1-amine is a key intermediate due to the prevalence of the phenylalkylamine scaffold in

centrally active agents and other therapeutics. Its primary application is to introduce a specific

stereocenter into a target molecule, which is often critical for pharmacological activity and

reduced side effects.

The amine group serves as a versatile chemical handle for further elaboration through

reactions such as:

N-Alkylation or N-Acylation: To build more complex side chains.

Reductive Amination: To couple with other carbonyl-containing fragments.

Amide Bond Formation: To link with carboxylic acids.

This strategic incorporation ensures the final active pharmaceutical ingredient (API) is

produced with the correct three-dimensional structure required for selective interaction with its

biological target.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra08134e
https://www.benchchem.com/product/b1219004?utm_src=pdf-body
https://www.benchchem.com/product/b1219004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-1-Phenylpropan-1-amine
(Chiral Precursor)

Coupling Reaction
(e.g., Amide Formation)

Introduces Stereocenter

Further Modification
(e.g., Deprotection, Cyclization)

Scaffold Elaboration

Enantiopure Active
Pharmaceutical Ingredient (API)

Final Synthesis Step

Click to download full resolution via product page

Role as a chiral building block in pharmaceutical synthesis.

Safety and Handling
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(R)-1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed

and causes severe skin burns and eye damage.[5] When handling this chemical, appropriate

personal protective equipment, including suitable protective clothing, gloves, and eye/face

protection, must be worn.[3] In case of accidental contact with eyes, rinse immediately with

plenty of water and seek medical advice.[3] If an accident occurs or if you feel unwell, seek

immediate medical attention and show the product label if possible.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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